4-Butoxyphenyl methylcarbamate
Description
4-Butoxyphenyl methylcarbamate is a carbamate ester characterized by a phenyl ring substituted with a butoxy group (–O–(CH₂)₃CH₃) at the para position and a methylcarbamate (–O–CO–NHCH₃) functional group. Carbamates are widely used as insecticides, herbicides, or enzyme inhibitors due to their ability to interact with acetylcholinesterase or other biological targets . The butoxy substituent likely enhances lipophilicity compared to shorter-chain analogs, influencing solubility, bioavailability, and environmental persistence.
Properties
CAS No. |
3978-69-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(4-butoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H17NO3/c1-3-4-9-15-10-5-7-11(8-6-10)16-12(14)13-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
DDBBWBHJQVDNHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Butoxyphenyl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-butoxyphenol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 4-butoxyphenyl methylcarbamate often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as purification through recrystallization or distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Butoxyphenyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-Butoxyphenyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-butoxyphenyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 4-butoxyphenyl methylcarbamate with structurally related carbamates:
Physicochemical Properties
- Lipophilicity : The butoxy group in 4-butoxyphenyl methylcarbamate increases logP compared to shorter-chain analogs like 3-isopropylphenyl methylcarbamate (logP ~2.5 vs. ~2.1), favoring membrane permeability but reducing aqueous solubility .
- Stability : Sulfonylcarbamates (e.g., Methyl (4-methylphenyl)sulfonylcarbamate) exhibit higher hydrolytic stability due to electron-withdrawing sulfonyl groups, whereas alkyloxy carbamates like 4-butoxyphenyl methylcarbamate may degrade faster under acidic/basic conditions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Butoxyphenyl methylcarbamate in laboratory settings?
- Methodological Answer: A two-step synthesis is commonly employed. First, 4-butoxyphenol is reacted with methyl isocyanate under anhydrous conditions in the presence of a catalyst like triethylamine. Alternatively, aryl carbamates can be synthesized via carbonate intermediates, as demonstrated in the pyrolysis of aryl N-methyl carbamates to methyl isocyanate (MIC) derivatives . Purification is typically achieved using column chromatography with ethyl acetate/hexane gradients.
Q. How can researchers analyze the purity and structural integrity of 4-Butoxyphenyl methylcarbamate?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity. Structural confirmation is achieved via H and C NMR spectroscopy, focusing on carbamate carbonyl signals (~155 ppm) and aromatic proton environments. Mass spectrometry (ESI-MS or GC-MS) further validates molecular weight .
Q. What safety protocols are critical when handling 4-Butoxyphenyl methylcarbamate in the laboratory?
- Methodological Answer: Despite limited hazard data for this specific compound, general carbamate handling guidelines apply: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers at 4°C to prevent hydrolysis. Emergency procedures for skin/eye contact include immediate rinsing with water for 15 minutes, followed by medical evaluation .
Q. How does the butoxy substituent influence the compound’s physicochemical properties compared to other phenyl methylcarbamates?
- Methodological Answer: The butoxy group increases lipophilicity (logP ~2.8), enhancing membrane permeability. This is confirmed via octanol-water partition experiments. Compared to shorter alkoxy chains (e.g., methoxy), the butoxy group also reduces hydrolysis rates at pH 7.4, as shown in stability studies .
Advanced Research Questions
Q. What mechanistic insights exist regarding 4-Butoxyphenyl methylcarbamate’s inhibition of acetylcholinesterase (AChE)?
- Methodological Answer: Like bendiocarb and methiocarb, this compound acts as a reversible AChE inhibitor. Kinetic studies (e.g., Ellman assay) reveal competitive inhibition patterns. Molecular docking simulations suggest the butoxy group occupies the peripheral anionic site, while the carbamate moiety covalently binds the catalytic serine .
Q. How can computational models resolve contradictions in reported IC values across biological assays?
- Methodological Answer: Discrepancies may arise from assay pH, temperature, or enzyme source (e.g., human vs. insect AChE). Quantum mechanics/molecular mechanics (QM/MM) models can predict protonation states and binding affinities under varying conditions. Cross-validate computational results with standardized assays (e.g., pH-controlled spectrophotometry) .
Q. What advanced techniques identify environmental degradation products of 4-Butoxyphenyl methylcarbamate?
- Methodological Answer: Hydrolysis pathways are studied using LC-MS/MS under acidic (pH 3), neutral (pH 7), and alkaline (pH 10) conditions. Major products include 4-butoxyphenol and methylamine. Photodegradation is assessed via UV irradiation (254 nm) followed by GC-MS analysis of volatile byproducts like CO .
Q. What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
